Product packaging for Bilastine nitroso impurity 2(Cat. No.:)

Bilastine nitroso impurity 2

Cat. No.: B14014633
M. Wt: 302.37 g/mol
InChI Key: RUGBMCSRHLMLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bilastine Nitroso Impurity 2, chemically defined as 1-(2-Ethoxyethyl)-2-(1-nitrosopiperidin-4-yl)-1H-benzo[d]imidazole, is a nitrosamine drug substance-related impurity (NDSRI) of the antihistamine API Bilastine . It has a molecular formula of C16H22N4O2 and a molecular weight of 302.37 g/mol . This impurity is of significant regulatory concern and is classified as a potential genotoxic impurity due to its N-nitroso functional group, which places it in a "cohort of concern" according to ICH M7(R2) guidelines . Its formation is theorized through the nitrosation of the secondary amine present in a piperidine-containing synthetic intermediate of Bilastine, especially when nitrosating agents are present during the manufacturing process . In pharmaceutical research and development, this compound serves as a critical quality control standard. Its primary application is for analytical method development and validation (AMV), specifically for the precise detection and quantification of trace levels of this nitrosamine impurity in Bilastine active pharmaceutical ingredients (APIs) and finished drug products . This is essential for ensuring product safety, stability studies, and compliance with stringent regulatory requirements for Abbreviated New Drug Applications (ANDAs) and commercial production . This product is intended for research use only as an analytical standard and is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22N4O2 B14014633 Bilastine nitroso impurity 2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

1-(2-ethoxyethyl)-2-(1-nitrosopiperidin-4-yl)benzimidazole

InChI

InChI=1S/C16H22N4O2/c1-2-22-12-11-20-15-6-4-3-5-14(15)17-16(20)13-7-9-19(18-21)10-8-13/h3-6,13H,2,7-12H2,1H3

InChI Key

RUGBMCSRHLMLSU-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)N=O

Origin of Product

United States

Mechanistic Investigations of Bilastine Nitroso Impurity 2 Formation and Degradation

Chemical Reaction Pathways Leading to Formation

The formation of nitrosamine (B1359907) drug substance-related impurities (NDSRIs) like Bilastine (B1667067) nitroso impurity 2 is a chemical process involving the reaction of a nitrosatable amine functionality with a nitrosating agent. nih.govveeprho.com The structure of Bilastine and its synthetic precursors contain such amine functionalities, creating the potential for nitrosamine formation under specific process conditions. museonaturalistico.it

Nitrosating agents are compounds capable of delivering a nitrosonium ion ([NO]⁺) or a related electrophilic species to an amine. nih.gov The presence of these agents, even at trace levels, can lead to the formation of nitrosamine impurities during the synthesis, purification, or storage of the active pharmaceutical ingredient (API). museonaturalistico.it

The synthetic route of Bilastine involves various precursors and intermediates containing secondary and tertiary amine functional groups, which are susceptible to nitrosation. museonaturalistico.it

Secondary Amines: These are considered the most reactive precursors for N-nitrosamine formation. nih.gov The direct precursor to Bilastine nitroso impurity 2 is an intermediate containing a secondary amine on its piperidine (B6355638) ring, namely 1-(2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole. chemicea.compharmaffiliates.com This secondary amine can readily react with a nitrosating agent to form the stable N-nitroso derivative. nih.gov Other raw materials used in the synthesis, such as piperidine carboxylic acid, also contain a secondary amine and are a potential source for nitrosamine impurities. museonaturalistico.it

Tertiary Amines: The final Bilastine molecule and some of its advanced intermediates contain tertiary amine functionalities. museonaturalistico.it While tertiary amines can also be converted to nitrosamines through a process known as dealkylative nitrosation, this reaction is generally 100 to 10,000 times slower than the nitrosation of corresponding secondary amines. veeprho.comfreethinktech.com The reaction proceeds through a different mechanism involving the formation of a methylene (B1212753) ammonium (B1175870) ion intermediate. veeprho.com

Quaternary Amines: Quaternary ammonium salts can also undergo nitrosation reactions to generate nitrosamines, further broadening the scope of potential precursors. nih.gov

Table 1: Reactivity of Amine Functionalities with Nitrosating Agents

Amine TypeReactivityResult of NitrosationRelevance to Bilastine Synthesis
Primary HighUnstable primary nitrosamines that decompose to diazonium ions. nih.govveeprho.comPrecursors may contain primary amines, but these are less likely to form stable nitrosamine impurities directly.
Secondary Very HighStable N-nitrosamines. nih.govThe most direct and high-risk pathway for the formation of this compound from its immediate precursor. chemicea.commuseonaturalistico.it
Tertiary Low to ModerateN-nitrosamines via dealkylative nitrosation. veeprho.comA potential but slower formation pathway from the final Bilastine molecule or its tertiary amine intermediates. museonaturalistico.itfreethinktech.com
Quaternary LowN-nitrosamines. nih.govA possible but less common pathway depending on the specific synthetic route and intermediates used.

A variety of chemical species can act as nitrosating agents. Their formation and reactivity are highly dependent on the reaction conditions. nih.gov

Nitrous Acid (HNO₂): This is a common nitrosating agent, which is typically unstable and formed in situ from nitrite (B80452) salts (e.g., sodium nitrite, NaNO₂) under acidic conditions. veeprho.commuseonaturalistico.it The presence of residual nitrites in raw materials or reagents is a primary risk factor. museonaturalistico.it

Dinitrogen Trioxide (N₂O₃) and Dinitrogen Tetroxide (N₂O₄): In aqueous and organic solutions, nitrous acid can exist in equilibrium with dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent. nih.govresearchgate.net Both N₂O₃ and N₂O₄ are active forms that can nitrosate secondary and tertiary amines. nih.gov

Nitrosyl Halides (XNO): In the presence of halide ions (like chloride from HCl), nitrosyl halides such as nitrosyl chloride (NOCl) can form. These are very powerful nitrosating agents. nih.govmuseonaturalistico.it

Other Species: Other potential nitrosating agents include nitrosonium tetrafluoroborate (B81430) (NOBF₄) and alkyl nitrites. nih.gov

Table 2: Common Nitrosating Agents and Their Properties

Nitrosating AgentFormulaFormation ConditionReactivity
Nitrous AcidHNO₂Formed from nitrites in acidic solution. veeprho.comModerate; often the primary source.
Dinitrogen TrioxideN₂O₃Equilibrium with HNO₂ in solution. nih.govresearchgate.netHigh; potent nitrosating species.
Nitrosyl HalidesXNO (e.g., NOCl)Formed from nitrous acid in the presence of halides. nih.govVery High; powerful nitrosating agents.
Dinitrogen TetroxideN₂O₄An oxide of nitrogen. nih.govHigh; can nitrosate amines in various media.

The rate and extent of nitrosamine formation are not only dependent on the presence of precursors but are also heavily influenced by the specific parameters of the chemical process. museonaturalistico.it

pH: The pH of the reaction medium is a critical factor. The formation of active nitrosating species from nitrites, such as nitrous acid and dinitrogen trioxide, is favored under acidic conditions. nih.govmuseonaturalistico.it Therefore, acidic steps in a synthetic process, such as an acid-catalyzed reaction or an acidic wash, present a heightened risk of nitrosamine formation if both an amine and a nitrite source are present. museonaturalistico.it However, at very low pH, the reaction rate can decrease because the amine precursor becomes protonated, reducing its nucleophilicity and thus its reactivity towards the nitrosating agent. nih.gov

Temperature: Chemical reaction rates generally increase with temperature. Manufacturing steps that involve heating, such as refluxing or distillation, can significantly accelerate the rate of nitrosation. museonaturalistico.it For instance, a synthetic step involving heating a reaction mixture to 100°C could pose a significant risk if nitrosating agents and susceptible amines are concurrently present. museonaturalistico.it

Table 3: Influence of Process Parameters on Nitrosation

ParameterEffect on Nitrosation RateRationale
pH Optimal rate in mildly acidic conditions (e.g., pH 3-4).Acidic pH is required to convert nitrite to active nitrosating species (e.g., HNO₂). veeprho.commuseonaturalistico.it
Decreased rate at very low pH (<2).The amine substrate becomes protonated, reducing its availability for reaction. nih.gov
Very slow rate at basic pH.The formation of key nitrosating agents like HNO₂ is inhibited. nih.gov
Temperature Rate increases with increasing temperature.Provides the necessary activation energy for the reaction, accelerating kinetics. museonaturalistico.it

The solvents and other materials used in the reaction can be a direct source of contamination or can influence the reaction environment.

Source of Contaminants: A primary risk is the introduction of nitrosating agents or their precursors through the reaction media. This can include nitrites present in water (e.g., non-purified "pot-water"), recycled solvents that were not adequately purified, or contaminated starting materials and reagents. museonaturalistico.it Inadequate cleaning of equipment can also lead to cross-contamination. museonaturalistico.it

Solvent-Mediated Reactions: The type of solvent used (e.g., aqueous vs. organic) can influence the nitrosation pathway and kinetics. nih.gov Furthermore, certain common solvents can be a source of amine precursors. For example, N,N-dimethylformamide (DMF) can degrade to form dimethylamine, which is a secondary amine that can be readily nitrosated if a nitrosating agent is present. researchgate.net

Table 4: Role of Reaction Media in Nitrosamine Formation

Media ComponentPotential RoleExample
Water Source of nitrites.Use of non-controlled water sources in processing. museonaturalistico.it
Recycled Solvents Source of residual nitrites or amine precursors.Solvents recovered from a previous batch containing these species. museonaturalistico.it
Amide Solvents Degradation to form secondary amines.N,N-dimethylformamide (DMF) degrading to dimethylamine. researchgate.net
Reagents/Catalysts Source of nitrites or other nitrosating species.Contaminated raw materials or catalysts used in the synthesis. museonaturalistico.it

Contribution of Raw Materials and Excipients as Impurity Sources

The raw materials, including starting materials, solvents, reagents, and excipients used in the production of a drug product, are primary potential sources of the precursors required for nitrosamine formation. aquigenbio.com The formation of this compound requires a nitrosating agent (such as nitrite) and a vulnerable secondary amine precursor, which is inherent to the bilastine molecule's structure. chemicea.comcontentstack.com

Certain raw materials used in the synthesis of active pharmaceutical ingredients (APIs) can be a source of nitrite impurities. fda.gov For instance, sodium azide (B81097), a reagent sometimes used in the formation of tetrazole rings, may contain sodium nitrite as a known impurity from its manufacturing process. fda.govresearchgate.net If such a contaminated reagent is used in a process where an amine is present under acidic conditions, there is a significant risk of nitrosamine formation. fda.govresearchgate.net Similarly, nitrate-containing raw materials, like potassium nitrate, can also contain trace levels of nitrite impurities. fda.gov The presence of these nitrite impurities in starting materials can lead to the unintended nitrosation of the bilastine precursor amine at a subsequent stage.

The use of recovered or recycled solvents, reagents, and catalysts is a common practice in pharmaceutical manufacturing for economic and environmental reasons. However, this practice poses a risk for cross-contamination if not properly controlled. sciencepharma.comshimadzu.com Solvents recovered from different processes may become comingled, introducing nitrosamines or their precursors (amines and nitrites) into a manufacturing process that would otherwise be low-risk. shimadzu.comyoutube.com For example, if a recovered solvent was previously used in a process involving nitrites and is then used in the bilastine synthesis, it could introduce the necessary nitrosating agent for the formation of this compound. sciencepharma.comshimadzu.com Amide solvents such as N,N-dimethylformamide (DMF) are also known to potentially degrade into secondary amines, which can serve as precursors for nitrosamine formation. sciencepharma.com

Pharmaceutical excipients are now widely recognized as a significant potential source of trace-level nitrites, which can act as nitrosating agents. ipec-federation.orgacs.org These nitrite impurities can be introduced into excipients from the raw materials used in their production or during manufacturing processes like spray drying. contentstack.comsigmaaldrich.com The reaction between nitrites present in excipients and the vulnerable amine of the drug substance can lead to the formation of NDSRIs like this compound, particularly during drug product manufacturing (e.g., wet granulation) or even during storage. contentstack.comacs.orgnih.gov The level of nitrite can vary significantly between different excipients and even between different batches from the same supplier, making risk assessment crucial. acs.org

{
  "headers": ["Excipient", "Nitrite (ppm)", "Nitrate (ppm)", "Source"],
  "rows": [
    ["Sodium Starch Glycolate (SSG)", "up to 285.6", "up to 183.1", "[ ipec-federation.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHMZJwbIHqo3aNr-uFWHDTAEjP0E54KCm7e7ZIYtfGgdLuqyNlHXnTJ8fjBwx8D54zv13PeO5kGwoh_btyy0f0XqWsHJGm1Lys-u01iB5H5x82yDvlXWveLwdm7P6hmtQicomR6eOMTNoMLbkzLk5SuR1yAwmGSrUflwq2641zP6XX81Q_6Yh7Rg6ttlfQfZWuJLeupy8HLFMpY9Q1bT6IFag%3D%3D)]"],
    ["Hydroxypropyl Cellulose (HPC)", "0.9", "3.5", "[ ipec-federation.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHMZJwbIHqo3aNr-uFWHDTAEjP0E54KCm7e7ZIYtfGgdLuqyNlHXnTJ8fjBwx8D54zv13PeO5kGwoh_btyy0f0XqWsHJGm1Lys-u01iB5H5x82yDvlXWveLwdm7P6hmtQicomR6eOMTNoMLbkzLk5SuR1yAwmGSrUflwq2641zP6XX81Q_6Yh7Rg6ttlfQfZWuJLeupy8HLFMpY9Q1bT6IFag%3D%3D)]"],
    ["Hypromellose", "Range can span >2 orders of magnitude", "N/A", "[ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEFkt_F_IgJXabiNTmeqhKGCwH_t7BPb24rholtd4PzP5hYzIHGB9XF_36JiCJKaKq8jcd2jh-5rktNy9KkyAjmXhXpNlzkxXtG8EK-Bl-iqTG9JhTBGvRW0WtwZ97r3EQ71o68ORG5Wx4QCvw%3D)]"],
    ["CMC Sodium", "Present", "Present", "[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQETzNCeV-9WWAej5PdS5RvS4p7nhE5pjmdQT9sh-0nzaYq0xx9yZ24GnA58-uvtbTfCThIWvFFJHv7NVtKdYw2oSw36ACUCzrSLIK6zp6cODAL-n7hJRtw_0uE47Q3l89MD8MSz9tupo3InwXaZ)]"],
    ["HPMC E5", "Present", "Present", "[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQETzNCeV-9WWAej5PdS5RvS4p7nhE5pjmdQT9sh-0nzaYq0xx9yZ24GnA58-uvtbTfCThIWvFFJHv7NVtKdYw2oSw36ACUCzrSLIK6zp6cODAL-n7hJRtw_0uE47Q3l89MD8MSz9tupo3InwXaZ)]"],
    ["HPMC K15M", "Present", "Present", "[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQETzNCeV-9WWAej5PdS5RvS4p7nhE5pjmdQT9sh-0nzaYq0xx9yZ24GnA58-uvtbTfCThIWvFFJHv7NVtKdYw2oSw36ACUCzrSLIK6zp6cODAL-n7hJRtw_0uE47Q3l89MD8MSz9tupo3InwXaZ)]"]
  ]
}

Inadvertent Formation during Manufacturing Operations (e.g., Equipment Contamination, Inadequate Cleaning)

Beyond the materials themselves, the manufacturing environment and processes can contribute to the formation of nitrosamine impurities. Cross-contamination is a key risk factor, which can occur when multiple processes are run on the same equipment. validant.com If a production line was previously used for a process involving a nitrosating agent, inadequate cleaning could leave residues on equipment surfaces. resolvemass.ca These residues could then react with the bilastine API in a subsequent batch, leading to the formation of this compound. adventchembio.com The use of cleaning agents that contain secondary or tertiary amines can also pose a risk if they react with nitrite residues on equipment. resolvemass.ca Therefore, robust cleaning validation protocols and dedicated equipment for high-risk processes are critical mitigation strategies. resolvemass.cavalidant.com

Forced Degradation Studies and Identification of Degradation Products

Forced degradation, or stress testing, is a critical component of pharmaceutical development mandated by regulatory bodies like the ICH. scispace.comrjptonline.org These studies involve subjecting the drug substance to conditions more severe than those used for accelerated stability testing. pharmasm.com The primary objectives are to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods to be stability-indicating. rjptonline.orgpharmasm.com In the context of nitrosamines, forced degradation studies can also be used as a predictive tool to assess the potential for an API to form a nitrosamine impurity under specific conditions. resolvemass.causp.org

Design and Execution of Degradation Studies under Stress Conditions (Acidic, Basic, Oxidative, Photolytic, Thermal)

Forced degradation studies are systematically designed to evaluate the stability of a drug substance under various stress conditions. pharmaspecialists.com While there are no specific degradation data available for this compound itself, studies on the parent drug, bilastine, have shown it degrades under acidic and oxidative conditions, highlighting the importance of these stress tests. researchgate.net A typical forced degradation protocol involves exposing the drug substance to the conditions outlined below to achieve a target degradation of 5-20%. pharmaguideline.com

{
  "headers": ["Stress Condition", "Typical Reagents and Conditions", "Purpose"],
  "rows": [
    ["Acidic Hydrolysis", "0.1M to 1M HCl or H₂SO₄ at room temperature or elevated (50-60°C)", "To assess degradation in an acidic environment, which can also promote nitrosamine formation.[ rjptonline.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGbE70TNDhn6bJQYUl-vn2h8uWo46iv1ivi-T0SSVXPNdqDQkwDmKSCrvxwmcJ1xIJXLxu5VRhjYd1srJEa4-RXGZWzG_neZ-9nwhjKLV1gPtHvwUUnj2fX4n14YWKQmKFYJT3YKhbQTsv39a1vu0PkA_Q7qY9-CLpCrCxdtvxhRDACUl16R-9_7qbnaTmY2ytAAfpsqZgRIhaxWOvKipFF6z3KRo2WWhpdqI3Jcx4m)][ pharmaguideline.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFuapEYfHDYk8jqgE_U7pBGJwCWp5P5e8EmuFxf62bdbls_aj9GfkUk-S57Rcz7o0QWjRuWXohRKzpdfzZlf2IxdquizG16Sek_VQms_eP37w-V7ldTM3ECYmjca0swfT3ayGg3aN_KORUGwUecDK7OMyfnHB_o0ssk5wBU2LYRrTJeb0WDUdnAwvpuYvRgxAYueer3hwFfYbaw15M%3D)]"],
    ["Basic Hydrolysis", "0.1M to 1M NaOH or KOH at room temperature or elevated (50-60°C)", "To evaluate stability in alkaline conditions.[ pharmasm.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGqUxmGYnjcMJn-52lFeU6eSKGcWGupTcx0SwyL8ok6rTG2OLdwIJssrYxnZtMcqjfI3wFOpPr5MfoWMnF_TzEsWfsKVxOVexnA8jpGfqLBjH7Oj5hqnEjQcxXyzGaU8VcIivRDBmugPZ6zBbxnYN-T99WCH-ECBWUr7xYkdsgHKV9e7gkVYBgh)][ pharmaguideline.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFuapEYfHDYk8jqgE_U7pBGJwCWp5P5e8EmuFxf62bdbls_aj9GfkUk-S57Rcz7o0QWjRuWXohRKzpdfzZlf2IxdquizG16Sek_VQms_eP37w-V7ldTM3ECYmjca0swfT3ayGg3aN_KORUGwUecDK7OMyfnHB_o0ssk5wBU2LYRrTJeb0WDUdnAwvpuYvRgxAYueer3hwFfYbaw15M%3D)]"],
    ["Oxidative", "3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature", "To identify degradation products formed through oxidation.[ pharmaspecialists.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEQFUu_V7OYetEfGmkRSPZAeoFSCw6EG2wvjH1VmiRAl9NKbqeG8-iCwObbimMRHaFXY_dchuERyGQvN0zklzx4_KSrU9HiblYWMfmOTgCX1kc1NrZxCuZFxfo0hlXiA8KQ26eBFXLKfPIQy5g0Za8S3uvRz3gBOKr6cUsQA5dBkgWQwtQ%3D)][ pharmaguideline.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFuapEYfHDYk8jqgE_U7pBGJwCWp5P5e8EmuFxf62bdbls_aj9GfkUk-S57Rcz7o0QWjRuWXohRKzpdfzZlf2IxdquizG16Sek_VQms_eP37w-V7ldTM3ECYmjca0swfT3ayGg3aN_KORUGwUecDK7OMyfnHB_o0ssk5wBU2LYRrTJeb0WDUdnAwvpuYvRgxAYueer3hwFfYbaw15M%3D)]"],
    ["Photolytic", "Exposure to a combination of UV and visible light (e.g., minimum 1.2 million lux hours and 200 watt hours/square meter)", "To determine the effect of light exposure on the drug substance as per ICH Q1B guidelines.[ pharmaspecialists.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEQFUu_V7OYetEfGmkRSPZAeoFSCw6EG2wvjH1VmiRAl9NKbqeG8-iCwObbimMRHaFXY_dchuERyGQvN0zklzx4_KSrU9HiblYWMfmOTgCX1kc1NrZxCuZFxfo0hlXiA8KQ26eBFXLKfPIQy5g0Za8S3uvRz3gBOKr6cUsQA5dBkgWQwtQ%3D)][ pharmaguideline.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFuapEYfHDYk8jqgE_U7pBGJwCWp5P5e8EmuFxf62bdbls_aj9GfkUk-S57Rcz7o0QWjRuWXohRKzpdfzZlf2IxdquizG16Sek_VQms_eP37w-V7ldTM3ECYmjca0swfT3ayGg3aN_KORUGwUecDK7OMyfnHB_o0ssk5wBU2LYRrTJeb0WDUdnAwvpuYvRgxAYueer3hwFfYbaw15M%3D)]"],
    ["Thermal", "Dry heat at temperatures 10°C above accelerated stability conditions (e.g., 40-80°C)", "To evaluate the impact of high temperatures on drug stability.[ scispace.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHtVOzH54DTYmXHfhc3Y5kf44TTp7N1Xl6rfTOhFyApX7NYoNOC2_HVfTUIGGkSw8BspFjH4pma2BqxPxwdGybKrud9_T_qu_mS5FL0-VCu1VW8BNxruS-ytMwbWsZ4Vn6JBgOVEQ_ERB6lG_C_qTjDJkaMyqBFgD524PIESw%3D%3D)][ pharmaguideline.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFuapEYfHDYk8jqgE_U7pBGJwCWp5P5e8EmuFxf62bdbls_aj9GfkUk-S57Rcz7o0QWjRuWXohRKzpdfzZlf2IxdquizG16Sek_VQms_eP37w-V7ldTM3ECYmjca0swfT3ayGg3aN_KORUGwUecDK7OMyfnHB_o0ssk5wBU2LYRrTJeb0WDUdnAwvpuYvRgxAYueer3hwFfYbaw15M%3D)]"]
  ]
}

The execution of these studies allows for the identification of degradation products and provides crucial information on the intrinsic stability of the bilastine molecule, thereby helping to refine manufacturing processes, select appropriate packaging, and establish proper storage conditions to minimize the formation of impurities, including this compound. rjptonline.orgpharmaspecialists.com

Elucidation of Degradation Pathways of this compound

Direct experimental studies elucidating the degradation pathways of this compound, including its pH-dependent degradation profiles and the identification of its primary and secondary degradation products, are not available in the reviewed scientific literature. The existing research focuses on the degradation of the active pharmaceutical ingredient, bilastine.

pH-Dependent Degradation Profiles

There is no specific information available on the pH-dependent degradation profile of this compound. However, studies on bilastine have shown that its stability is influenced by pH, with maximum degradation observed at specific pH values under varying temperature conditions. jddtonline.info This suggests that the stability of the nitroso impurity could also be pH-sensitive, but experimental data is required to confirm this.

Identification of Primary and Secondary Degradation Products

The primary and secondary degradation products of this compound have not been identified in the available literature. For the parent compound, bilastine, degradation products such as benzimidazole (B57391) and the amine N-oxide of bilastine have been identified through forced degradation studies. researchgate.netresearchgate.netresearchgate.net

Theoretical and Computational Chemistry Approaches

While specific computational studies on this compound are not published, general computational approaches are widely used in the risk assessment and study of nitrosamine impurities.

In Silico Prediction of Formation and Degradation Pathways

In silico tools can be utilized to predict the potential formation and degradation pathways of nitrosamine impurities. These methods can provide insights into the reactivity of the molecule and the likely products of its degradation under various conditions. While in silico studies have been performed for bilastine and its other degradation products to predict their physicochemical and toxicological properties, similar specific studies for this compound are not documented. researchgate.netsemanticscholar.orgresearcher.life

Quantum Mechanical Studies on Reaction Mechanisms

Quantum mechanical calculations are a powerful tool for investigating the reaction mechanisms of nitrosamine formation and degradation. frontiersin.orgnih.govresearchgate.netresearchgate.net These studies can elucidate the electronic structure of the molecules and the transition states involved in chemical reactions, providing a deeper understanding of the reaction pathways and kinetics. Such studies could theoretically be applied to this compound to predict its reactivity and degradation mechanisms, but specific research in this area has not been published.

Molecular Modeling of Reactivity and Stability

Molecular modeling techniques can be employed to assess the reactivity and stability of nitrosamine impurities. By simulating the molecular structure and its interactions with the surrounding environment, it is possible to predict its susceptibility to degradation and identify potential degradation pathways. Although this approach is valuable for understanding the behavior of such impurities, specific molecular modeling studies on this compound are not available in the current body of scientific literature.

Advanced Analytical Methodologies for Bilastine Nitroso Impurity 2

Chromatographic Techniques for Separation and Quantitation

Chromatography is the cornerstone for separating Bilastine (B1667067) nitroso impurity 2 from the parent drug, bilastine, and other related substances. The choice between liquid and gas chromatography depends on the impurity's physicochemical properties, such as volatility and polarity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile impurities like Bilastine nitroso impurity 2. The development of a robust HPLC method is essential for accurate impurity profiling.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for the analysis of bilastine and its impurities. researchgate.netajpaonline.com The principle involves a non-polar stationary phase and a polar mobile phase. Due to its chemical structure, 1-(2-Ethoxyethyl)-2-(1-nitrosopiperidin-4-yl)-1H-benzo[d]imidazole, this compound can be effectively separated from the more polar bilastine API using this technique.

Research on bilastine has led to the development of various RP-HPLC methods capable of separating the main compound from its process-related impurities and degradation products. ijpronline.comresearchgate.net These methods typically utilize C8 or C18 columns and a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netijpsr.comrjptonline.org Gradient elution is often employed to achieve optimal separation of all impurities within a reasonable runtime. ijpronline.com A simple, rapid, and precise RP-HPLC method was developed for the simultaneous identification and quantitation of Bilastine and its related impurities, demonstrating the technique's suitability for impurity profiling. ijpronline.com

ParameterOptimized Conditions
Stationary Phase Hypersil BDS C-18 Column
Mobile Phase 2mM Ammonium (B1175870) Acetate Buffer: Acetonitrile (Gradient Mode)
Flow Rate 0.8 mL/min to 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 25 min

Table 1: Example of RP-HPLC parameters for the analysis of Bilastine and its impurities, adaptable for this compound. ijpronline.com

For impurities that are too polar to be adequately retained on traditional reverse-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a valuable alternative. researchgate.net In HILIC, a polar stationary phase (like silica (B1680970) or an amino-bonded phase) is used with a mobile phase rich in a water-miscible organic solvent, such as acetonitrile. researchgate.netmerckmillipore.com A water layer is formed on the surface of the stationary phase, and separation is achieved through the partitioning of polar analytes between this layer and the mobile phase. researchgate.net

A HILIC method was developed for the analysis of bilastine and its degradation impurities using an Analytical Quality by Design (AQbD) approach. nih.gov This systematic approach ensures the development of a robust method where critical process parameters are identified and controlled. nih.gov Such a method could be adapted for the analysis of polar impurities related to this compound, should they arise during synthesis or degradation.

ParameterOptimized Conditions
Stationary Phase Luna® HILIC (100mm × 4.6mm, 5µm)
Mobile Phase Acetonitrile : Aqueous Phase (50mM Ammonium Acetate, pH 5.3) (90.5:9.5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm

Table 2: HILIC method parameters developed for Bilastine and its impurities, which could be applied for related polar compounds. nih.gov

The optimization of chromatographic parameters is a critical step in developing a selective, sensitive, and robust analytical method.

Stationary Phase: The choice of stationary phase, typically C18 or C8 for RP-HPLC, significantly impacts selectivity. ajpaonline.comresearchgate.netijpsr.com Studies have utilized columns such as Phenomenex Gemini C18 and Acquity UPLC CSH Phenyl-hexyl to achieve successful separation of bilastine from its impurities. ijpsr.comrjptonline.org

Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer controls the retention time and resolution of the analytes. ijpsonline.comwjpls.org The pH of the aqueous phase is also crucial, as it affects the ionization state of the analytes. Mobile phases such as formic acid:methanol (50:50) and buffer:methanol:acetonitrile (60:30:10) have been successfully employed. rjptonline.orgwjpls.org

Flow Rate: The flow rate influences analysis time, resolution, and column pressure. Flow rates are typically optimized in the range of 0.5 mL/min to 1.0 mL/min for standard HPLC columns. ajpaonline.comwjpls.org

Temperature: Column temperature affects solvent viscosity and reaction kinetics, thereby influencing peak shape and retention time. Maintaining a constant temperature, for instance at 30°C, ensures method reproducibility. ijpronline.com

While HPLC is suitable for larger, non-volatile nitrosamines, Gas Chromatography (GC) is the preferred technique for the analysis of smaller, more volatile nitrosamines. restek.com Given the structure of this compound, it is not considered a volatile nitrosamine (B1359907); however, GC-based methods are essential for monitoring other potential volatile nitrosamine impurities that could form from raw materials or solvents used in the manufacturing process.

For the detection of volatile nitrosamines at trace levels, GC coupled with tandem mass spectrometry (GC-MS/MS) provides exceptional sensitivity and selectivity. restek.comnih.gov This technique minimizes matrix interference, which is crucial when analyzing complex pharmaceutical samples. restek.com

Headspace (HS) sampling is a common sample introduction technique used with GC to analyze volatile compounds in solid or liquid samples. nih.govyoutube.com In HS-GC, the sample is heated in a sealed vial, allowing volatile analytes to partition into the gas phase (the "headspace") above the sample. nih.govacs.org An aliquot of this gas is then injected into the GC system. This technique is highly effective as it prevents non-volatile matrix components from contaminating the GC system, leading to improved robustness and longer column life. acs.org The combination of headspace sampling with GC-MS/MS is a powerful tool for the ultra-trace analysis of volatile nitrosamine impurities in pharmaceutical products. researchgate.net

ParameterTypical Conditions for Volatile Nitrosamine Analysis
GC System GC with Triple Quadrupole Mass Spectrometric Detection (GC-MS/MS)
Injection Mode Headspace (HS) or Direct Liquid Injection
HS Oven Temperature 115°C
HS Equilibration Time 15 min
GC Inlet Temperature 200°C
Carrier Gas Helium
Column DB-heavyWax or similar
Detection Multiple Reaction Monitoring (MRM) mode

Table 3: General GC-MS/MS and Headspace parameters for the analysis of volatile nitrosamine impurities in pharmaceuticals. restek.comnih.govresearchgate.net

Gas Chromatography (GC) for Volatile Nitrosamines

Hyphenated Techniques for Structural Elucidation and Confirmation

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the identification and characterization of unknown impurities. For this compound, the combination of liquid chromatography with mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive approach for unambiguous structural confirmation.

LC-MS is a cornerstone technique for the analysis of nitrosamine impurities, offering high sensitivity and selectivity. nih.gov It separates the impurity from the active pharmaceutical ingredient (API) and other related substances before introducing it to the mass spectrometer for mass analysis and structural characterization.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of an unknown impurity with high accuracy. fda.gov Unlike nominal mass instruments, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places, allowing for the calculation of a molecular formula. fda.gov This high mass accuracy helps to differentiate between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the identification of this compound. fda.gov The U.S. Food and Drug Administration (FDA) has developed and utilized LC-HRMS methods for the analysis of various nitrosamines in pharmaceuticals. nih.govfda.gov

For this compound, with the chemical formula C₁₆H₂₂N₄O₂, HRMS provides an experimentally measured mass that can be compared against the theoretical (exact) mass. The difference, measured in parts per million (ppm), is a key indicator of correct identification.

Table 1: Accurate Mass Determination of this compound by HRMS

ParameterValue
Chemical Formula C₁₆H₂₂N₄O₂
Theoretical Mass [M+H]⁺ 303.1816
Observed Mass [M+H]⁺ (Example) 303.1812
Mass Error (ppm) -1.32
Instrumentation Orbitrap or TOF Mass Analyzer
This is an interactive data table. Users can sort and filter the data as needed.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS/MS) is a powerful technique used to study the fragmentation patterns of a molecule. In an MS/MS experiment, the precursor ion of the impurity (in this case, the protonated molecule [M+H]⁺ of this compound) is selected in the first quadrupole, fragmented in a collision cell, and the resulting product ions are analyzed by the high-resolution TOF mass analyzer.

The resulting fragmentation spectrum provides a structural fingerprint of the molecule. By analyzing the mass of the fragments, chemists can deduce the connectivity of atoms and confirm the structure, including the location of the nitroso group on the piperidine (B6355638) ring. Studies on the fragmentation of Bilastine itself have established pathways that are useful in interpreting the fragmentation of its impurities. researchgate.netsemanticscholar.org

Table 2: Proposed MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 303.18)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure / Neutral Loss
303.18273.17Loss of NO (Nitric Oxide)
303.18200.11Cleavage of the piperidine ring
303.18159.09Benzimidazole-containing fragment
303.1873.06Ethoxyethyl fragment [C₄H₉O]⁺
This is an interactive data table. Users can sort and filter the data as needed.

For quantifying trace-level impurities, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), typically using a triple quadrupole (QqQ) mass spectrometer, is the gold standard. nih.gov This technique operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a specific product ion. nih.gov This transition is highly specific to the target analyte, minimizing interference from the sample matrix and enabling extremely low detection and quantification limits. nih.gov

Validated LC-MS/MS methods for various nitrosamines have achieved Limits of Quantitation (LOQ) in the parts-per-billion (ppb) or ng/mL range, which is essential for ensuring that impurity levels are below the stringent regulatory acceptable intake (AI) limits. nih.govnih.gov

Table 3: Typical Performance Characteristics of an LC-MS/MS Method for Nitrosamine Quantification

Validation ParameterTypical Specification
Limit of Detection (LOD) 0.5 - 1.0 ng/mL
Limit of Quantitation (LOQ) 1.0 - 5.0 ng/mL
Linearity (R²) ≥ 0.995
Accuracy (% Recovery) 80.0% - 120.0%
Precision (% RSD) ≤ 15% at LOQ
This is an interactive data table. Users can sort and filter the data as needed.

While LC-MS techniques provide strong evidence for the identity of an impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for unambiguous structure elucidation. researchgate.net NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule, allowing for the complete assembly of its structure. core.ac.uk

A full suite of NMR experiments is typically required for complete confirmation:

¹H NMR: Determines the number and type of protons and their connectivity to adjacent protons. For this compound, this would confirm the presence of the ethoxyethyl group, the aromatic protons of the benzimidazole (B57391) core, and the distinct protons of the N-nitrosopiperidine ring.

¹³C NMR: Identifies all unique carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between atoms.

COSY (Correlation Spectroscopy) shows which protons are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it shows correlations between protons and carbons over two or three bonds, allowing the different fragments identified (e.g., the benzimidazole and the nitrosopiperidine) to be connected correctly. core.ac.uk

The combination of these experiments provides irrefutable proof of the chemical structure of this compound.

Table 4: Predicted ¹H NMR Chemical Shifts for Key Structural Moieties of this compound

Structural MoietyProtonsPredicted Chemical Shift (δ, ppm)
Ethoxyethyl -O-CH₂-CH₃~3.5 (q), ~1.2 (t)
Ethoxyethyl -N-CH₂-CH₂-O-~4.4 (t), ~3.8 (t)
Benzimidazole Aromatic C-H7.2 - 7.8
N-Nitrosopiperidine Axial & Equatorial C-H2.0 - 4.5 (complex multiplets)
This is an interactive data table. Users can sort and filter the data as needed.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Method Validation and Qualification in Accordance with Regulatory Guidelines

Once an analytical method for quantifying this compound is developed, it must be rigorously validated to ensure its performance is suitable for its intended purpose. Method validation is a regulatory requirement, with guidelines provided by bodies such as the International Council for Harmonisation (ICH) and the FDA. nih.govfda.gov The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of the impurity at the required levels.

The key parameters evaluated during method validation according to ICH Q2(R1) guidelines include:

Specificity: The ability of the method to produce a response only for the target analyte, without interference from the API, other impurities, or matrix components. nih.gov This is often demonstrated by analyzing blank samples and spiked samples.

Linearity: Establishing a linear relationship between the concentration of the impurity and the analytical signal over a defined range.

Range: The concentration interval over which the method is shown to be accurate, precise, and linear.

Accuracy: The closeness of the measured value to the true value, typically assessed by analyzing samples spiked with a known amount of the impurity standard.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest concentration of the impurity that can be detected by the method, though not necessarily quantified with accuracy and precision.

Limit of Quantitation (LOQ): The lowest concentration of the impurity that can be reliably quantified with acceptable accuracy and precision. nih.gov This is a critical parameter for ensuring levels are below the acceptable intake limit.

Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature), demonstrating its reliability for routine use. biology-journal.org

Successful validation ensures that the analytical method generates trustworthy data for regulatory submissions and routine quality control testing. nih.gov

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. In the context of this compound, the method must be able to distinguish its chromatographic peak from that of the active pharmaceutical ingredient (API), Bilastine, and other related impurities.

Development studies for analytical methods, such as Ultra-Performance Liquid Chromatography (UPLC), involve spiking the drug substance with known impurities, including the nitroso impurity, to demonstrate separation. ijpsr.com The selectivity is confirmed by ensuring that there is no co-elution of peaks. A key aspect of this validation is the analysis of a blank solution (diluent) to ensure it does not produce any interfering signals at the retention time of the analyte. ijpsr.com The successful separation of Bilastine from its synthetic and degradation impurities is a critical goal, often achieved using advanced column chemistries like phenyl-hexyl columns and gradient elution with mobile phases containing modifiers like trifluoroacetic acid (TFA). ijpsr.com

Linearity, Accuracy, and Precision Assessments

Linearity The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For impurity quantification, this range typically spans from the Limit of Quantitation (LOQ) to approximately 200% of the specified limit for the impurity. ijpsr.com The relationship between the instrument response (e.g., peak area) and the concentration is evaluated by linear regression analysis. A high correlation coefficient (r²) value, typically ≥ 0.999, is required to demonstrate linearity. researchgate.net

Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the impurity standard (this compound) is added to a sample matrix. The percentage of the impurity that is recovered by the method is then calculated. Acceptance criteria for accuracy are typically within a range of 90% to 110%, although this can vary depending on the concentration level. For Bilastine, recovery percentages have been reported in the range of 95.33% to 104.05%. researchgate.net

Precision Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Reproducibility: The precision between different laboratories.

Precision is measured by the Relative Standard Deviation (%RSD) of the results. For impurity analysis, the acceptance criterion for %RSD is often not more than 10.0%. ijpsr.com In validated methods for Bilastine, the %RSD for peak area was found to be 0.54%, indicating high precision. ijpsr.com

Table 1: Summary of Linearity, Accuracy, and Precision Parameters
ParameterTypical Assessment MethodCommon Acceptance Criteria
LinearityAnalysis of 5-6 concentrations across the specified range.Correlation Coefficient (r²) ≥ 0.999
AccuracyRecovery studies at multiple concentration levels (e.g., 50%, 100%, 150%).Recovery within 90-110%
Precision (%RSD)Multiple analyses of a homogeneous sample (n≥6).≤ 10.0% for impurities

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for nitrosamine impurity analysis, as these impurities must be controlled at very low levels. The determination of LOD and LOQ is commonly based on the signal-to-noise (S/N) ratio, where the LOD is typically established at an S/N ratio of 3:1, and the LOQ at an S/N ratio of 10:1. For related impurities of Bilastine, validated UPLC methods have established LOQ values around 0.52-0.55 µg/ml. ijpsr.com Regulatory guidance emphasizes the need for confirmatory testing using validated analytical methods with well-established LOQ levels for nitrosamine impurities. museonaturalistico.it

Table 2: Example LOD and LOQ Values for Bilastine and Related Impurities
CompoundLOD (µg/ml)LOQ (µg/ml)Basis of Determination
Bilastine0.170.55Signal-to-Noise Ratio ijpsr.com
Bilastine Impurity A0.160.53Signal-to-Noise Ratio ijpsr.com
Bilastine Impurity B0.160.52Signal-to-Noise Ratio ijpsr.com
Bilastine Impurity C0.160.54Signal-to-Noise Ratio ijpsr.com

Robustness and System Suitability Evaluations

Robustness Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For a liquid chromatography method, these variations might include changes in:

Mobile phase composition and pH

Flow rate

Column temperature

Wavelength of detection

The evaluation is performed by analyzing the effect of these small changes on the analytical results, such as peak resolution and analyte quantification. daneshyari.com A method that is robust is considered suitable for transfer between different laboratories and instruments.

System Suitability System suitability testing is an integral part of any analytical procedure. It is performed before and during the analysis of samples to ensure that the performance of the complete analytical system (including the instrument, reagents, and column) is suitable for the intended application. Parameters typically evaluated include peak asymmetry, theoretical plates, resolution between adjacent peaks, and the precision (%RSD) of replicate injections of a standard solution. museonaturalistico.it For instance, an acceptance criterion for the %RSD of peak area from replicate injections might be set at not more than 5.0%. ijpsr.com

Application of Analytical Quality by Design (AQbD) Principles in Method Development

Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to the development of analytical methods. americanpharmaceuticalreview.comjournalijdr.com It aims to build quality into the method from the outset, resulting in a well-understood, robust, and fit-for-purpose analytical procedure. The AQbD workflow involves several key steps:

Defining the Analytical Target Profile (ATP): This predefines the performance requirements of the method, such as the target analyte, the required sensitivity (LOQ), and the expected concentration range. celonpharma.com

Identifying Critical Method Parameters (CMPs) and Critical Method Attributes (CMAs): CMAs are the method's performance characteristics (e.g., resolution, peak tailing), while CMPs are the method variables that can impact the CMAs (e.g., mobile phase pH, gradient time). researchgate.net For a method analyzing Bilastine and its impurities, CMPs could include the percentage of acetonitrile in the mobile phase, the pH of the aqueous buffer, and the buffer concentration. daneshyari.com

Design of Experiments (DoE): Statistical tools like Box-Behnken or fractional factorial designs are used to systematically study the effects of CMPs on the CMAs. daneshyari.comresearchgate.net This allows for the efficient mapping of the method's performance.

Establishing a Method Operable Design Region (MODR): The MODR, or "design space," is the multidimensional space of CMPs within which the method is proven to perform robustly and meet the ATP requirements. americanpharmaceuticalreview.comcelonpharma.com Operating within this region is not considered a change to the method, providing greater operational flexibility.

Defining a Control Strategy: This includes system suitability tests and other measures to ensure the method consistently performs as intended throughout its lifecycle.

By applying AQbD, a robust hydrophilic interaction liquid chromatographic (HILIC) method was successfully developed for the analysis of Bilastine and its degradation impurities, ensuring adequate separation within a minimal analysis time. daneshyari.com

Risk Assessment and Control Strategies for Bilastine Nitroso Impurity 2

Mitigation Strategies in Chemical Synthesis and Manufacturing

Once a risk of nitrosamine (B1359907) formation has been identified, manufacturers must implement effective mitigation strategies to control the presence of these impurities to acceptable levels.

A robust program for the control of raw materials and the qualification of suppliers is a critical first line of defense against nitrosamine impurities. ispe.orggmp-compliance.org This involves:

Stringent Specifications: Establishing strict specifications for all raw materials, including starting materials, reagents, and solvents, to limit the levels of potential nitrosating agents and their precursors. daicelpharmastandards.com

Supplier Audits: Conducting thorough audits of suppliers to assess their manufacturing processes, quality control measures, and potential for cross-contamination. gmp-compliance.org

Testing of Incoming Materials: Implementing a rigorous testing program for incoming raw materials to ensure they meet the established specifications.

Traceability: Maintaining complete traceability of all raw materials used in the manufacturing process.

Table 2: Key Considerations for Raw Material Control and Supplier Qualification

Control AreaSpecific ActionsRationale
Raw Material Specifications Set limits for nitrites, nitrates, and secondary/tertiary amine impurities.To minimize the presence of precursors for nitrosamine formation. fda.govdaicelpharmastandards.com
Supplier Audits Evaluate supplier's process controls, cleaning procedures, and potential for cross-contamination.To ensure suppliers have adequate measures in place to prevent nitrosamine contamination. gmp-compliance.org
Testing of Incoming Materials Perform analytical testing on representative samples of each batch of raw materials.To verify that incoming materials meet the required quality standards.
Change Control Establish a formal change control process for any changes in raw material suppliers or manufacturing processes.To assess the potential impact of any changes on the risk of nitrosamine formation.

Careful optimization of the chemical synthesis and manufacturing process parameters can significantly reduce the potential for nitrosamine formation. khlaw.com Key parameters to control include:

pH Control: Maintaining the pH of the reaction mixture outside of the optimal range for nitrosation (typically acidic conditions) can inhibit the formation of nitrosamines. nih.gov

Temperature Control: Lowering the reaction temperature can slow down the rate of nitrosation reactions.

Use of Scavengers: The addition of certain agents, known as nitrosamine scavengers (e.g., ascorbic acid), can help to remove nitrosating agents from the reaction mixture.

Purification Processes: Implementing effective purification steps, such as crystallization or chromatography, can help to remove any nitrosamine impurities that may have formed.

Continuous process monitoring and the application of Process Analytical Technology (PAT) can provide real-time control over critical process parameters, further ensuring that conditions are not favorable for the formation of Bilastine (B1667067) nitroso impurity 2.

Implementation of Nitrite (B80452) Scavengers (e.g., Ascorbic Acid)

One effective strategy to inhibit the formation of N-nitrosamines during the manufacturing and storage of drug products is the incorporation of nitrite scavengers into the formulation. dsm-firmenich.comresearchgate.net These agents work by reacting with nitrosating agents, primarily nitrites, thereby preventing them from reacting with vulnerable secondary or tertiary amines in the API or its precursors. dsm-firmenich.com

Ascorbic acid (Vitamin C) is a well-studied and highly effective nitrite scavenger. dsm-firmenich.com Its use, along with other antioxidants like α-tocopherol, has been specifically mentioned by the U.S. Food and Drug Administration (FDA) as a potential mitigation strategy. dsm-firmenich.compharmaexcipients.com Research has demonstrated that ascorbic acid can significantly reduce nitrite levels and prevent the formation of nitrosamines in solid dosage forms. dsm-firmenich.comdsm-firmenich.com Its efficacy has been proven at concentrations as low as 0.5% w/w, with significant reductions in nitrosamine formation observed in model formulations. dsm-firmenich.com The scavenging effect is rapid, beginning within hours of incorporation into a powder blend. dsm-firmenich.com

Other molecules that have been investigated for their nitrite scavenging properties include α-tocopherol, propyl gallate, butylated hydroxyanisole (BHA), and certain amino acids. pharmaexcipients.comsetylose.com The selection of a suitable scavenger depends on its compatibility with the API and other excipients in the formulation. dsm-firmenich.com

Table 1: Efficacy of Ascorbic Acid as a Nitrite Scavenger
ParameterConditionResultReference
Nitrite Reduction in Placebo1% Ascorbic Acid, stored at 40°C/75% RH for 7 daysUp to 87% reduction in nitrite levels dsm-firmenich.com
Nitrosamine Formation in Model API Formulation1% Ascorbic Acid, stored at 50°C/75% RH for 2 weeksApproximately 75% decrease in nitrosamine concentration dsm-firmenich.com
Effective ConcentrationModel formulationsProven efficacy at concentrations as low as 0.25% dsm-firmenich.com
Applicable Manufacturing ProcessesPlacebo tablet studiesEffective in both direct compression and wet granulation dsm-firmenich.comdsm-firmenich.com

Purification Techniques for Impurity Removal (e.g., Crystallization, Distillation, Adsorption)

Should nitrosamine impurities form during the API synthesis, subsequent purification steps are critical for their removal. fda.gov Standard pharmaceutical purification techniques can be employed, although their effectiveness is dependent on the physicochemical properties of the specific impurity relative to the API. While regulatory guidance acknowledges that nitrites can carry over despite purification operations, optimizing these steps is essential for minimizing impurity levels. fda.gov

Crystallization: This is a primary method for purifying solid APIs. The process relies on the differential solubility of the API and the impurity in a given solvent system. By carefully controlling parameters such as temperature, solvent polarity, and cooling rate, the API can be selectively crystallized, leaving the impurity in the mother liquor. The success of this technique for removing Bilastine nitroso impurity 2 would depend on its solubility properties compared to Bilastine.

Distillation: This technique is suitable for purifying volatile compounds or for removing volatile impurities from a non-volatile API. Given the likely low volatility of both Bilastine and its nitroso impurity, distillation is less likely to be a primary purification method for this specific case.

Adsorption (Chromatography): Chromatographic techniques, such as column chromatography, offer a high degree of separation power. In this method, a solution of the crude API is passed through a stationary phase (e.g., silica (B1680970) gel, activated carbon). Separation occurs based on the differential adsorption of the API and its impurities to the stationary phase. This can be a highly effective, albeit potentially costly, method for reducing impurities to very low levels.

Table 2: Overview of Potential Purification Techniques
TechniquePrinciple of SeparationApplicability for this compound
CrystallizationDifferential solubilityPotentially high, dependent on solubility differences.
DistillationDifferential volatility (boiling point)Likely low, as both API and impurity are expected to be non-volatile.
Adsorption (Chromatography)Differential affinity for a stationary phaseHigh, offers excellent separation but can be complex and costly for large-scale production.

Process Design Modifications to Prevent Cross-Contamination (e.g., Recovered Solvents)

Cross-contamination is a critical risk factor for the introduction of nitrosamines into an API manufacturing process. fda.gov Recovered materials such as solvents, reagents, and catalysts are a primary concern. fda.govefpia.eu If a solvent is used in a process where nitrosamines are formed and is then recovered and used in a different process, it can introduce the impurity into a product that would otherwise be low-risk. fda.gov

To mitigate this, stringent controls on recovered materials are necessary. The FDA recommends that recovered materials should only be used in the same step or an earlier step of the same process from which they were collected. thefdagroup.comvistaar.ai Manufacturers should also have a thorough understanding of their supply chain, including processes used by third-party contractors who may recover solvents, to ensure that commingling of materials from different processes does not occur. fda.gov Inadequate or unvalidated cleaning procedures for shared equipment represent another significant pathway for cross-contamination and must be rigorously controlled. fda.govresolvemass.ca

In-Process Controls and Monitoring Strategies

A robust in-process control and monitoring strategy is essential for ensuring that the manufacturing process remains in a state of control and consistently prevents the formation of nitrosamine impurities. zamann-pharma.comsimsonpharma.com This involves identifying critical process parameters that could influence impurity formation and monitoring them throughout production. thefdagroup.com

Key strategies include:

Monitoring of Critical Parameters: Maintaining optimal and consistent pH and temperature levels during synthesis can prevent the creation of conditions favorable to nitrosation. zamann-pharma.com

Raw Material Testing: Implementing rigorous testing protocols for incoming raw materials, including starting materials, reagents, and solvents, is crucial to detect any potential nitrosamine precursors before they enter the production process. resolvemass.cazamann-pharma.com

In-Process Testing: Regular testing of intermediates at critical stages of the manufacturing process helps to monitor the potential for nitrosamine formation and allows for corrective action before the final API is produced. zamann-pharma.com

Validated Analytical Methods: The use of highly sensitive and specific analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), is necessary to detect and quantify nitrosamines at the low levels required by regulatory standards. simsonpharma.com

Control Measures for Finished Pharmaceutical Products

Control of this compound cannot be limited to the API manufacturing process alone. The risk of nitrosamine formation can persist or even originate during the formulation, packaging, and storage of the finished drug product. fda.govsimsonpharma.com

Excipient Selection and Control

Excipients, while generally considered low-risk as direct sources of nitrosamines, can be a significant source of nitrites, a key precursor for nitrosamine formation. pharmaexcipients.comipec-europe.org The level of nitrite impurities can vary considerably among different types of excipients and even between lots from different suppliers of the same excipient. setylose.compharmaexcipients.com

Therefore, a critical control measure is the careful selection and qualification of excipient suppliers. zamann-pharma.com Studies have demonstrated that strategically selecting excipient suppliers with the lowest nitrite levels can substantially reduce nitrosamine formation in the final drug product. pharmaexcipients.comnih.gov Changing the supplier of even a single critical excipient can reduce nitrosamine formation by up to 59%, while optimizing the three most critical excipients can lead to a reduction of up to 89%. pharmaexcipients.comnih.govdfepharma.com This makes supplier qualification and routine testing of excipient lots for nitrite content a cornerstone of risk mitigation in the finished product. zamann-pharma.com

Table 3: Impact of Excipient Selection on Nitrosamine Formation
Mitigation StrategyPotential Reduction in Nitrosamine FormationReference
Changing the supplier of a single critical excipientUp to -59% pharmaexcipients.comnih.govdfepharma.com
Changing the suppliers of the three most critical excipientsUp to -89% pharmaexcipients.comnih.govdfepharma.com

Packaging Material Interactions and Storage Conditions

The primary packaging components in direct contact with the drug product can be a potential source of nitrosamines or their precursors. zamann-pharma.comnelsonlabs.com Certain materials used in packaging, such as polymers, elastomers, and adhesives, can either contain nitrosamines or their precursors, which may migrate into the product over its shelf life. zamann-pharma.comyoutube.com

Nitrocellulose, which is often used in the print primer or lacquer layers of blister packaging lidding foils, has been identified as a particular material of concern for potential nitrosamine contamination. zamann-pharma.comresearchgate.net Similarly, rubber components used in container closure systems have a well-established link to nitrosamines. zamann-pharma.com Therefore, a comprehensive risk assessment must include the potential for leaching of such impurities from the chosen packaging materials. khlaw.com

Furthermore, storage conditions like heat and light can accelerate the degradation of the drug product or packaging materials, potentially leading to the formation of nitrosamines during storage. zamann-pharma.com Manufacturers must evaluate the role of packaging and storage conditions to ensure the stability and safety of the product throughout its entire shelf life. khlaw.com

Application of Control Strategies to Ensure Acceptable Levels

The control of nitrosamine impurities, such as this compound, is a critical aspect of pharmaceutical quality management. europa.eu Following a comprehensive risk assessment that identifies the potential for the formation or presence of such impurities, manufacturers must implement robust control strategies. khlaw.com These strategies are designed to ensure that the levels of nitrosamine impurities in the final drug product are consistently below the established health-based limits, thereby protecting patient safety. fda.gov The application of these strategies involves a combination of process optimization, raw material control, and rigorous testing and monitoring programs. khlaw.com

Routine testing and monitoring programs are essential components of a control strategy, particularly when a risk assessment indicates a potential for the presence of this compound. canada.ca The implementation of such programs follows a stepwise approach, beginning with confirmatory testing of the active pharmaceutical ingredient (API) and the finished drug product. museonaturalistico.it

If the risk of nitrosamine presence is identified as high, or if confirmatory testing detects the impurity at a concentration greater than 30% of its acceptable intake (AI) limit, a formal test and acceptance criterion for the specific nitrosamine should be included in the API specification. museonaturalistico.it This ensures that batches are routinely monitored for the presence of the impurity before release. museonaturalistico.it

These monitoring programs rely on highly sensitive and specific analytical methods capable of detecting and quantifying trace levels of nitrosamine impurities. canada.ca Various chromatographic techniques are employed for this purpose. researchgate.net

Key Analytical Methods for Impurity Detection:

High-Performance Liquid Chromatography (HPLC): A widely used technique for separating, identifying, and quantifying components in a mixture.

Ultra-Performance Liquid Chromatography (UPLC): An advancement of HPLC that offers higher resolution, speed, and sensitivity, making it suitable for detecting trace impurities. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful method that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the definitive identification and characterization of impurities. researchgate.net

These analytical methods must be properly validated according to ICH Q2(R1) guidelines to ensure their accuracy, precision, and reliability for their intended purpose. researchgate.netufrgs.br The monitoring program extends beyond final product testing to include controls on raw materials, intermediates, and the manufacturing process itself to prevent the formation of impurities.

Interactive Table: Analytical Techniques for Monitoring Bilastine Impurities

Method Principle Application in Control Strategy Reference
HPLC Separation based on partitioning between a stationary and mobile phase. Routine quantification of Bilastine and its known impurities in the final product.
UPLC Uses smaller particle sizes in the column for faster and more efficient separation than HPLC. Rapid and sensitive detection of process-related impurities and degradation products. researchgate.net
LC-MS Separates compounds chromatographically and then identifies them based on their mass-to-charge ratio. Characterization and identification of unknown or unspecified impurities detected during stability studies or degradation testing. researchgate.net
UV-Vis Spectrophotometry Measures the absorption of ultraviolet or visible light by a substance in solution. Quantitative determination of Bilastine in bulk and pharmaceutical dosage forms. ufrgs.br

The establishment of control limits for this compound is a health-based approach centered on the concept of the Acceptable Intake (AI) limit. fda.gov The AI represents a daily exposure level that is considered to pose a negligible risk of carcinogenicity over a lifetime. fda.gov Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have provided detailed guidance for determining these limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). fda.govfda.gov

The primary method for establishing an AI for a novel NDSRI like this compound is the "predicted carcinogenic potency categorization" approach. khlaw.comfda.gov This involves a structural activity relationship (SAR) analysis where the molecule is assessed for specific structural features known to either increase (activating) or decrease (deactivating) its carcinogenic potential. fda.gov Based on this assessment, the NDSRI is assigned to one of five categories, each with a corresponding AI limit. fda.gov

The chemical structure of this compound, identified as 1-(2-Ethoxyethyl)-2-(1-nitrosopiperidin-4-yl)-1H-benzo[d]imidazole, would be evaluated using this framework to determine its appropriate potency category and corresponding AI limit. synzeal.com

Once the AI (expressed in ng/day) is established, it is converted into a practical control limit for quality control testing, typically expressed in parts per million (ppm). fda.gov This conversion depends on the maximum daily dose (MDD) of the drug product, calculated using the formula:

Control Limit (ppm) = AI (ng) / MDD (mg) fda.gov

This ensures that even at the maximum therapeutic dose, the patient's daily exposure to the nitrosamine impurity does not exceed the health-based acceptable intake limit. fda.gov

Interactive Table: FDA Carcinogenic Potency Categories for NDSRIs

Potency Category Recommended Acceptable Intake (AI) Limit (ng/day) Basis for Limit Reference
1 26.5 Based on the class-specific limit for the potent nitrosamine, N-nitrosodiethylamine (NDEA). fda.gov
2 100 Representative of potent, well-studied nitrosamines like N-nitrosodimethylamine (NDMA). fda.gov
3 400 N/A fda.gov
4 1500 Corresponds to the Threshold of Toxicological Concern (TTC) for mutagenic impurities as per ICH M7(R2). fda.gov
5 1500 Corresponds to the Threshold of Toxicological Concern (TTC) for mutagenic impurities as per ICH M7(R2). fda.gov

Regulatory Science and Compliance Research for Nitrosamine Impurities

International Regulatory Frameworks and Guidelines

A harmonized approach to controlling mutagenic impurities is crucial for the global pharmaceutical industry. Key international bodies have established comprehensive guidelines that form the basis for risk assessment and control strategies for nitrosamines.

ICH M7 (R1/R2) on Assessment and Control of DNA Reactive (Mutagenic) Impurities

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Nitrosamines are explicitly identified as a "cohort of concern" within this guideline, signifying them as high-potency mutagenic carcinogens that require control at or below compound-specific acceptable intake (AI) limits, rather than the higher Threshold of Toxicological Concern (TTC) used for less potent impurities.

The core principles of ICH M7 applicable to an impurity like Bilastine (B1667067) nitroso impurity 2 would involve:

Hazard Assessment: Identifying the impurity and determining its mutagenic potential.

Risk Characterization: Evaluating the potential for human cancer risk based on the impurity's potency and the expected daily dose of the drug.

Control Strategy: Establishing methods to control the impurity at a level that poses a negligible carcinogenic risk, defined as a 1 in 100,000 lifetime cancer risk.

An addendum to ICH M7(R2) is currently under development to provide a harmonized set of acceptable intakes for nitrosamines, further standardizing the approach to their control.

European Medicines Agency (EMA) Guidance on Nitrosamine (B1359907) Impurities

The European Medicines Agency (EMA) has been at the forefront of addressing the issue of nitrosamine impurities. Their guidance requires marketing authorization holders (MAHs) to conduct comprehensive risk evaluations for all medicinal products containing chemically synthesized active substances. This is a three-step process:

Risk Evaluation: MAHs must perform a risk assessment to identify whether nitrosamines could be present in their active pharmaceutical ingredients (APIs) or finished products.

Confirmatory Testing: If a risk is identified, confirmatory testing must be performed using appropriately validated analytical methods.

Risk Mitigation: If nitrosamines are detected, MAHs must implement effective risk-mitigating measures to reduce the levels of these impurities.

For a compound like Bilastine nitroso impurity 2, the EMA would expect the MAH for Bilastine to thoroughly investigate the manufacturing process for potential sources of nitrosating agents and secondary or tertiary amines that could lead to its formation. europeanpharmaceuticalreview.com The agency has also adopted the Carcinogenic Potency Categorization Approach (CPCA) for establishing AIs for N-nitrosamines when compound-specific data is lacking. europeanpharmaceuticalreview.com

U.S. Food and Drug Administration (FDA) Guidelines and Recommendations

The U.S. Food and Drug Administration (FDA) has issued guidance for the industry on the "Control of Nitrosamine Impurities in Human Drugs." fda.gov This guidance outlines a three-step mitigation strategy for manufacturers:

Risk Assessment: Identify and assess the risk of nitrosamine impurities in APIs and drug products. youtube.com

Confirmatory Testing: If a risk is identified, conduct confirmatory testing to detect and quantify the nitrosamine impurities. youtube.com

Reporting Changes: Report any changes implemented to prevent or reduce nitrosamine impurities in approved applications. youtube.com

The FDA's guidance also introduces the concept of Nitrosamine Drug Substance-Related Impurities (NDSRIs), which are nitrosamines that share structural similarity to the API. fda.govfederalregister.gov this compound falls into this category. For NDSRIs, where impurity-specific data is often unavailable, the FDA recommends the use of the Carcinogenic Potency Categorization Approach (CPCA) to determine a recommended AI limit. fda.gov The FDA maintains a public web page with updated information on recommended AI limits for certain nitrosamine impurities. fda.govfda.gov

World Health Organization (WHO) Guidelines for Control of Nitrosamine Impurities

The World Health Organization (WHO) has also published guidelines to assist manufacturers in preventing and controlling nitrosamine contamination in pharmaceutical products. who.intwho.int The WHO emphasizes the importance of a structured risk assessment throughout the manufacturing lifecycle and compliance with Good Manufacturing Practices (GMP). europeanpharmaceuticalreview.comscribd.com The guidance recommends a root cause analysis to identify potential sources of contamination, which can include raw materials, solvents, and even environmental factors. europeanpharmaceuticalreview.com For setting AI limits, the WHO also points to the use of methodologies like the Enhanced Ames Test (EAT) and the CPCA. europeanpharmaceuticalreview.com

Risk Classification and Acceptable Intake (AI) Determination

Given the general lack of carcinogenicity data for newly identified NDSRIs like this compound, regulatory agencies have adopted a science- and risk-based approach for determining safe levels of exposure.

Carcinogenic Potency Categorization Approach (CPCA)

The Carcinogenic Potency Categorization Approach (CPCA) is a structure-activity relationship (SAR)-based method developed to assign a nitrosamine to one of five categories, each corresponding to a predicted carcinogenic potency and a specific AI limit. nih.govresearchgate.netamericanpharmaceuticalreview.com This approach is a critical tool for assessing NDSRIs in the absence of empirical data. nih.gov

The CPCA methodology involves:

Structural Analysis: The chemical structure of the nitrosamine is analyzed for features that are known to activate or deactivate its carcinogenic potential. A key factor is the α-hydroxylation metabolic activation pathway. fda.gov

Scoring: A potency score is calculated based on the presence of activating and deactivating structural features and the number of α-hydrogens. basciences.com

Categorization: The nitrosamine is assigned to a potency category based on its score. zamann-pharma.com

The resulting categories and their corresponding AI limits provide a framework for controlling the impurity.

Potency CategoryDescriptionRecommended Acceptable Intake (AI) Limit (ng/day)
1Highest Potency18 - 26.5
2High Potency100
3Moderate Potency400
4Low Potency1500
5Lowest Potency1500

This table presents the general framework of the CPCA as adopted by regulatory agencies. The specific AI for a given category can have slight variations between regions.

For This compound (1-(2-Ethoxyethyl)-2-(1-nitrosopiperidin-4-yl)-1H-benzo[d]imidazole), a toxicologist would conduct a detailed structural analysis to assign it to a CPCA category. This would involve examining the steric and electronic effects of the surrounding molecular structure on the N-nitroso group to predict its carcinogenic potency and thereby determine its acceptable intake limit. Without a formal public assessment from a regulatory body, a definitive category cannot be assigned here. However, this systematic approach allows for a scientifically grounded, interim control limit to be established, ensuring patient safety while further data may be developed.

Derivation of Compound-Specific Acceptable Intake Limits

The establishment of an Acceptable Intake (AI) limit for a nitrosamine impurity is a crucial step in mitigating its potential carcinogenic risk. For novel or less-characterized nitrosamine drug substance-related impurities (NDSRIs) like this compound, where extensive toxicological data may be lacking, regulatory agencies have developed a science and risk-based approach known as the Carcinogenic Potency Categorization Approach (CPCA). This methodology allows for the timely derivation of AI limits based on the structural features of the nitrosamine molecule.

The European Medicines Agency (EMA) and other regulatory bodies, such as Singapore's Health Sciences Authority (HSA), have classified this compound under CPCA Category 3. This categorization corresponds to a recommended AI limit of 400 ng/day. The CPCA framework assigns nitrosamines to one of five potency categories, each with a corresponding AI limit, by assessing the activating and deactivating structural features within the molecule that influence its carcinogenic potential.

Future Research Directions and Innovations

Development of Novel Synthetic Routes for Bilastine (B1667067) with Minimized Nitrosamine (B1359907) Risk

The synthesis of Active Pharmaceutical Ingredients (APIs) is a primary area of focus for mitigating the risk of nitrosamine impurities. Research is currently underway to develop novel synthetic pathways for Bilastine that are not only cost-effective but also inherently designed to reduce the formation of nitrosamine drug substance-related impurities (NDSRIs). museonaturalistico.itmuseonaturalistico.it One approach involves utilizing cheaper, more readily available raw materials like 2-nitroaniline and proceeding through steps such as reduction-ring closure, alkylation, hydrolysis, and coupling. museonaturalistico.it Such methods aim to avoid harsh reaction conditions and toxic reagents that are common in traditional syntheses. museonaturalistico.it

Key objectives of these new synthetic routes include:

Minimizing Byproducts: Designing pathways that lead to higher purity intermediates, which in turn reduces the potential for side reactions that could generate nitrosamine precursors. museonaturalistico.it

Avoiding Nitrosating Agents: Eliminating or substituting reagents that can act as nitrosating agents, such as sodium nitrite (B80452), which are often used in conventional processes. museonaturalistico.it

Process Optimization: Implementing simpler, more efficient operations that are easier to control, thereby reducing the likelihood of unintended impurity formation. museonaturalistico.it

By focusing on the entire lifecycle of the manufacturing process, from raw material selection to the final API, these novel routes represent a fundamental step towards producing higher quality, safer Bilastine. museonaturalistico.it

Advanced Analytical Technologies for Trace-Level Detection and Quantification

Ensuring that nitrosamine impurities are below the stringent acceptable intake (AI) limits requires highly sensitive and selective analytical methods. nih.govacs.org The pharmaceutical industry and regulatory bodies are continuously advancing analytical technologies for the detection and quantification of trace-level impurities like Bilastine nitroso impurity 2. thermofisher.comresearchgate.net

Several sophisticated techniques are employed:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method for accurately identifying and quantifying nitrosamines within complex matrices due to its high sensitivity and selectivity. microbiozindia.com Tandem Mass Spectrometry (MS/MS) systems, such as triple quadrupole mass spectrometers, further enhance selectivity and are invaluable for trace-level analysis. microbiozindia.com

Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for volatile nitrosamines, GC-MS offers excellent separation and detection capabilities for a wide range of these impurities. nih.govmicrobiozindia.com

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers provide precise mass measurements, enabling the confident identification of nitrosamine contaminants even in complex samples. microbiozindia.com

High-Performance Liquid Chromatography (HPLC): HPLC is widely used due to its versatility with various sample types. microbiozindia.comjchr.org Recent advancements in column technology and instrumentation have improved sensitivity and reduced analysis times. microbiozindia.com

TechnologyPrimary ApplicationKey Advantages
LC-MS/MSQuantification in complex matricesHigh sensitivity and selectivity
GC-MSAnalysis of volatile nitrosaminesExcellent separation capabilities
HRMSIdentification in complex samplesPrecise mass measurements, reduces false positives
HPLCRoutine quality control analysisVersatility, improved speed and sensitivity

These advanced methods are crucial for the routine testing of APIs and finished drug products, ensuring they meet the rigorous safety standards set by global health authorities. museonaturalistico.itnih.gov

Mechanistic Studies on Less-Understood Nitrosation Pathways

While the primary pathway for nitrosamine formation—the reaction of a secondary or tertiary amine with a nitrosating agent—is well-known, several less-understood mechanisms are the subject of ongoing research. chemicea.comnih.gov Understanding these alternative pathways is critical for a comprehensive risk assessment.

Nitrosating agents can include not only nitrous acid and nitrites but also dinitrogen trioxide, dinitrogen tetroxide, and nitrosyl halides. museonaturalistico.itnih.gov Research is exploring how these agents can be formed from various sources, including degradation of the API itself or from excipients and solvents used in the manufacturing process. nih.govbiotech-asia.org For instance, studies on drugs like ranitidine (B14927) have shown that degradation products can serve as a source of nitroso groups, leading to the formation of N-nitrosodimethylamine (NDMA). nih.govnih.gov

Computational studies, using techniques like Density Functional Theory (DFT), are being employed to investigate the energy barriers and reaction mechanisms for the N-nitrosation of various amines. researchgate.net These studies help in understanding the structural and electronic effects that make certain amine precursors more susceptible to nitrosation, providing a deeper insight that can inform risk mitigation strategies. researchgate.net

Predictive Modeling for Impurity Formation in Complex Pharmaceutical Systems

Predictive modeling has emerged as a powerful tool for proactively assessing the risk of nitrosamine formation. zamann-pharma.com By using computational tools, pharmaceutical companies can screen for potential risks early in the drug development process. zamann-pharma.com

Key predictive modeling approaches include:

In Silico Prediction: Software tools can predict the degradation pathways of a drug substance and identify potential impurities, including nitrosamines. nih.gov This allows for a theoretical risk assessment before any experimental work is conducted.

Structure-Activity Relationship (SAR) Models: These models analyze the chemical structure of a molecule to identify functional groups, such as secondary or tertiary amines, that are prone to nitrosation. zamann-pharma.comzamann-pharma.com

(Quantitative) Structure-Activity Relationship ((Q)SAR) Models: Going a step further, (Q)SAR models can quantitatively predict a molecule's susceptibility to nitrosation based on its structural features. nih.govacs.org These models are built using data from experimental nitrosation assays. nih.gov

Artificial Intelligence (AI) and Machine Learning (ML): AI algorithms can analyze historical data, chemical reaction pathways, and production variables to identify "hotspots" for nitrosamine formation. zamann-pharma.com This allows for the optimization of manufacturing processes to minimize risk. zamann-pharma.com

Modeling ApproachMethodologyApplication in Nitrosamine Risk Assessment
In Silico Degradation PredictionExpert-knowledge softwarePredicts formation of impurities from degradation pathways nih.gov
SAR ModelsAnalysis of chemical structuresIdentifies functional groups prone to nitrosation zamann-pharma.comzamann-pharma.com
(Q)SAR ModelsStatistical models based on experimental dataQuantifies the likelihood of a molecule to be nitrosated nih.govacs.org
AI/Machine LearningAnalysis of historical and process dataIdentifies critical process parameters and optimizes workflows zamann-pharma.com

Green Chemistry Approaches to Prevent Nitrosamine Formation

Green chemistry principles offer a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to pharmaceutical manufacturing can significantly mitigate the risk of nitrosamine formation.

Strategies include:

Use of Nitrosating Agent Scavengers: Incorporating inhibitors or scavengers into the formulation can neutralize nitrosating agents before they can react with amines. senpharma.vn Antioxidants such as ascorbic acid (Vitamin C) and alpha-tocopherol have proven effective in this role. senpharma.vncontractpharma.comzamann-pharma.com

pH Modification: The formation of many nitrosamines is highly pH-dependent, often favored under acidic conditions. zamann-pharma.com Adjusting the pH of the micro-environment to neutral or basic can significantly slow down or inhibit the nitrosation reaction. senpharma.vnzamann-pharma.com

Alternative Solvents and Reagents: Replacing solvents that may contain reactive impurities (like dimethylformamide, which can contain dimethylamine) with safer alternatives is a key strategy. researchgate.net

Process Optimization: Adopting manufacturing processes like direct compression instead of wet granulation can minimize the use of water and heat, conditions that can promote nitrosation. senpharma.vn

Real-time Monitoring and Process Analytical Technology (PAT) for Impurity Control

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. The goal of PAT is to ensure final product quality. By integrating real-time monitoring tools into the manufacturing line, companies can track critical process parameters (CPPs) that may influence the formation of nitrosamine impurities, such as temperature, pH, and reactant concentrations. This allows for immediate adjustments to the process, preventing deviations that could lead to impurity formation and ensuring consistent product quality.

Global Harmonization of Regulatory Requirements for Nitrosamine Impurities

The discovery of nitrosamines in various medications has prompted a global regulatory response. zamann-pharma.comartixio.com Health authorities such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the World Health Organization (WHO) have issued stringent guidelines for the control of these impurities. zamann-pharma.comfda.goveuropa.euwho.int

A critical ongoing effort is the harmonization of these regulatory requirements across different regions. zamann-pharma.comfda.gov This involves establishing consistent acceptable intake (AI) limits, risk assessment methodologies, and testing requirements. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) plays a key role in this process, with guidelines like ICH M7(R1) providing a framework for assessing and controlling mutagenic impurities. zamann-pharma.com Global harmonization simplifies compliance for pharmaceutical manufacturers operating in multiple markets and ensures that all patients are protected by the same high safety standards. zamann-pharma.comartixio.com

Q & A

Advanced Research Question

  • Fragmentation Patterns: Nitroso compounds often exhibit neutral loss of NO (30 Da) in MS/MS. For example, N-nitroso bumetanide (C17_{17}H19_{19}N3_3O6_6S) shows a fragment ion at m/z 363.41 after losing NO .
  • Isotopic Labeling: Synthesize 15^{15}N-labeled analogs to confirm nitrosation sites. This approach was validated for N-nitroso duloxetine impurity characterization .

What approaches are recommended for validating stability-indicating methods for nitroso impurities under forced degradation conditions?

Advanced Research Question
Follow ICH Q2(R1) guidelines with modifications for genotoxic impurities:

Forced Degradation: Expose Bilastine to 0.1 M HCl (24h), 3% H2_2O2_2 (6h), and UV light (200 Wh/m2^2) to induce nitroso impurity formation .

Specificity: Demonstrate baseline separation between degradation products and this compound using photodiode array (PDA) detection (200–400 nm) .

Robustness: Test variations in flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition (±2% organic) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.